Cas no 159305-15-4 (1-(2-amino-4-fluorophenyl)ethan-1-one)

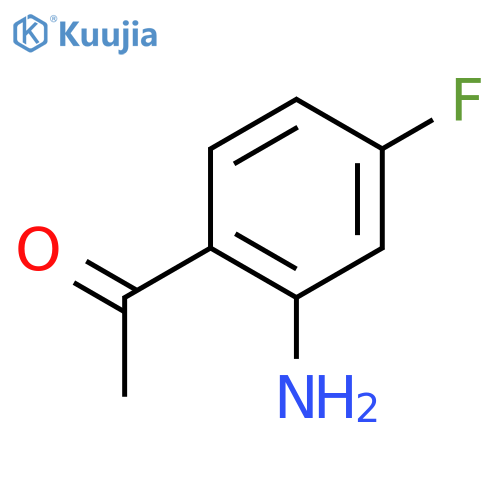

159305-15-4 structure

商品名:1-(2-amino-4-fluorophenyl)ethan-1-one

1-(2-amino-4-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-Amino-4-fluorophenyl)ethanone

- Ethanone,1-(2-amino-4-fluorophenyl)-

- 1-(2-AMino-4-fluoro-phenyl)-ethanone

- Ethanone, 1-(2-amino-4-fluorophenyl)- (9CI)

- 1-(2-amino-4-fluorophenyl)ethan-1-one

- D82755

- SCHEMBL1720983

- CS-0155140

- EN300-129245

- CTGQOICFEKCNSV-UHFFFAOYSA-N

- SB75799

- SY291138

- BS-15840

- 2 inverted exclamation mark -Amino-4 inverted exclamation mark -fluoroacetophenone

- AKOS022178203

- Ethanone, 1-(2-amino-4-fluorophenyl)-

- MFCD20621031

- 159305-15-4

- DB-275963

- XH0758

-

- MDL: MFCD20621031

- インチ: InChI=1S/C8H8FNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3

- InChIKey: CTGQOICFEKCNSV-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=C(C=C(C=C1)F)N

計算された属性

- せいみつぶんしりょう: 153.05904

- どういたいしつりょう: 153.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- 密度みつど: 1.201±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 269.2±20.0 ºC (760 Torr),

- フラッシュポイント: 116.6±21.8 ºC,

- ようかいど: 極微溶性(0.4 g/l)(25ºC)、

- PSA: 43.09

1-(2-amino-4-fluorophenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM127576-5g |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 95% | 5g |

$645 | 2023-01-09 | |

| Enamine | EN300-129245-0.1g |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 0.1g |

$279.0 | 2023-05-24 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0077-500MG |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 95% | 500MG |

¥ 422.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0077-100MG |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 95% | 100MG |

¥ 85.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0077-1G |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 95% | 1g |

¥ 508.00 | 2023-04-05 | |

| eNovation Chemicals LLC | D745896-5g |

Ethanone, 1-(2-amino-4-fluorophenyl)- |

159305-15-4 | 95+% | 5g |

$285 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US743-1g |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 95+% | 1g |

2709.0CNY | 2021-07-17 | |

| Chemenu | CM127576-1g |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 95% | 1g |

$129 | 2023-01-09 | |

| eNovation Chemicals LLC | D745896-1g |

Ethanone, 1-(2-amino-4-fluorophenyl)- |

159305-15-4 | 95+% | 1g |

$125 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-US743-250mg |

1-(2-amino-4-fluorophenyl)ethan-1-one |

159305-15-4 | 95+% | 250mg |

1236CNY | 2021-05-07 |

1-(2-amino-4-fluorophenyl)ethan-1-one 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

159305-15-4 (1-(2-amino-4-fluorophenyl)ethan-1-one) 関連製品

- 3800-06-4(2-Amino-4'-fluorobenzophenone)

- 2343-25-1(1-(2-amino-5-fluoro-phenyl)ethanone)

- 362-46-9(2-Amino-5-fluorobenzophenone)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:159305-15-4)1-(2-amino-4-fluorophenyl)ethan-1-one

清らかである:99%

はかる:5g

価格 ($):278.0